molecular formula C10H11ClO4S B1442946 Benzyl 3-(chlorosulfonyl)propanoate CAS No. 1394041-79-2

Benzyl 3-(chlorosulfonyl)propanoate

Cat. No.: B1442946
CAS No.: 1394041-79-2
M. Wt: 262.71 g/mol
InChI Key: URMXWCKIMOPVAT-UHFFFAOYSA-N
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Description

Benzyl 3-(chlorosulfonyl)propanoate is a chemical compound with the molecular formula C10H11ClO4S . It has a molecular weight of 262.71 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a 3-(chlorosulfonyl)propanoate group .

Scientific Research Applications

Stereoselective Amination

The compound has been utilized in the stereoselective amination of chiral benzylic ethers, demonstrating its significance in the synthesis of compounds with specific stereochemistry. Such reactions are crucial for the production of pharmaceuticals and agrochemicals that require precise chiral configurations for their activity. The application of benzyl 3-(chlorosulfonyl)propanoate in stereoselective amination underscores its role in facilitating the synthesis of complex chiral molecules (Lee et al., 2011).

Synthesis of Heterocycles

This compound has been used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The ability to incorporate sulfonyl groups into heterocycles opens up new pathways for the development of novel compounds with potential therapeutic applications. The synthesis of 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives from this compound exemplifies its utility in creating diverse heterocyclic frameworks (Dorogov et al., 2004).

Catalysis and Green Chemistry

The compound is also involved in catalysis, contributing to greener and more efficient chemical processes. For instance, the synthesis of polyaniline via new inverse emulsion pathways, where this compound can play a role, highlights the importance of such compounds in developing environmentally friendly synthetic methods. This approach not only offers an efficient synthesis of conductive polymers but also aligns with the principles of green chemistry by minimizing hazardous solvents and maximizing the yield of desired products (Shreepathi & Holze, 2005).

Properties

IUPAC Name

benzyl 3-chlorosulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c11-16(13,14)7-6-10(12)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMXWCKIMOPVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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